1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole
Overview
Description
1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of two tetrazole rings connected by a sulfanyl (thioether) linkage and phenyl groups attached to each tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the tetrazole rings can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Phenyl-1H-tetrazole
- 5-Chloro-1-phenyl-1H-tetrazole
Uniqueness
1-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole is unique due to its dual tetrazole rings connected by a sulfanyl linkage. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other tetrazole derivatives .
Properties
IUPAC Name |
1-phenyl-5-[(1-phenyltetrazol-5-yl)methylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8S/c1-3-7-12(8-4-1)22-14(16-18-20-22)11-24-15-17-19-21-23(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPFPIMQKVWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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